molecular formula C15H13ClF2N2O B11497552 2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide

2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide

Cat. No.: B11497552
M. Wt: 310.72 g/mol
InChI Key: IVBFSUQZJRISJV-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide is a chemical compound with the molecular formula C15H13ClF2N2O This compound is characterized by the presence of chlorine, fluorine, and trimethylpyridinyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a fluorinated pyridine, undergoes substitution with a chlorinated benzamide under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and chlorinated benzamides, such as:

Uniqueness

What sets 2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the trimethylpyridinyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H13ClF2N2O

Molecular Weight

310.72 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide

InChI

InChI=1S/C15H13ClF2N2O/c1-7-4-8(2)19-9(3)14(7)20-15(21)10-5-12(17)13(18)6-11(10)16/h4-6H,1-3H3,(H,20,21)

InChI Key

IVBFSUQZJRISJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)C2=CC(=C(C=C2Cl)F)F)C)C

Origin of Product

United States

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